Nickel oxalate dihydrate

Thermal analysis Kinetics Precursor decomposition

Nickel oxalate dihydrate (NiC₂O₄·2H₂O, CAS 20543-06-0) is a green crystalline powder that serves as a crucial precursor for synthesizing high-purity nickel oxide (NiO) and metallic nickel. As a member of the humboldtine mineral group (M²⁺(C₂O₄)·2H₂O, where M = Fe, Mn, Mg, Zn, Ni, Co) , this compound exhibits distinct thermal decomposition behavior that differentiates it from alternative nickel salts such as acetates, nitrates, and hydroxides.

Molecular Formula C2H2NiO4
Molecular Weight 148.73 g/mol
CAS No. 20543-06-0
Cat. No. B12335389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNickel oxalate dihydrate
CAS20543-06-0
Molecular FormulaC2H2NiO4
Molecular Weight148.73 g/mol
Structural Identifiers
SMILESC(=O)(C(=O)O)O.[Ni]
InChIInChI=1S/C2H2O4.Ni/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);
InChIKeyXVENFWPVABIFLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nickel Oxalate Dihydrate (CAS 20543-06-0): A Critical Intermediate for High-Purity Nickel Oxide and Metallic Nickel Production


Nickel oxalate dihydrate (NiC₂O₄·2H₂O, CAS 20543-06-0) is a green crystalline powder that serves as a crucial precursor for synthesizing high-purity nickel oxide (NiO) and metallic nickel [1]. As a member of the humboldtine mineral group (M²⁺(C₂O₄)·2H₂O, where M = Fe, Mn, Mg, Zn, Ni, Co) [2], this compound exhibits distinct thermal decomposition behavior that differentiates it from alternative nickel salts such as acetates, nitrates, and hydroxides. Its low solubility in water (0.3 mg/L at 18°C) and high solubility in mineral acids enable precise control over precipitation and purification processes . The compound undergoes two well-defined thermal decomposition steps with activation energies of 171.1 ± 4.2 kJ/mol and 174.4 ± 8.1 kJ/mol in air, yielding NiO as the final product [3].

Why Nickel Acetate or Nickel Nitrate Cannot Substitute Nickel Oxalate Dihydrate in Critical Applications


Substituting nickel oxalate dihydrate with more common nickel salts such as acetate or nitrate introduces significant variability in thermal decomposition pathways, final product morphology, and impurity profiles. Unlike nickel acetate, which decomposes endothermically to yield NiO with residual carbon contamination, nickel oxalate dihydrate can be thermally decomposed under inert atmosphere to produce high-purity metallic nickel without requiring a separate reduction step [1]. Furthermore, the oxalate anion acts as both a fuel and a reducing agent during calcination, enabling lower processing temperatures and finer control over particle size compared to nitrate-based precursors that evolve corrosive NOx gases [2]. The low aqueous solubility of nickel oxalate dihydrate (0.3 mg/L at 18°C) also enables quantitative precipitation and easy separation from soluble byproducts, a feature not shared by highly soluble nickel acetate (solubility ~0.38 g/100g water at 25°C) [3]. These differences directly impact downstream material properties, including crystallite size, surface area, and electrochemical performance.

Quantitative Differentiation Evidence for Nickel Oxalate Dihydrate (CAS 20543-06-0) Against Closest Analogs


Thermal Decomposition Activation Energy: Nickel Oxalate Dihydrate vs. Nickel Formate Dihydrate

Nickel oxalate dihydrate exhibits a distinct two-step decomposition profile with activation energies of 171.1 ± 4.2 kJ/mol (first step) and 174.4 ± 8.1 kJ/mol (second step) in air, as determined by Friedman and Flynn–Wall–Ozawa methods [1]. In contrast, nickel formate dihydrate decomposes via a different pathway, forming a mixture of Ni/NiO rather than pure NiO, and its decomposition products depend on sample layer thickness due to oxidation inhibition by evolved gases [2]. This quantitative difference in activation energy directly impacts calcination process design and energy requirements.

Thermal analysis Kinetics Precursor decomposition

Solubility-Driven Precipitation Efficiency: Nickel Oxalate Dihydrate vs. Nickel Acetate

Nickel oxalate dihydrate exhibits extremely low aqueous solubility of 0.3 mg/L at 18°C , enabling quantitative precipitation and efficient separation from soluble reaction byproducts. In comparison, nickel acetate tetrahydrate shows significantly higher solubility of approximately 0.38 g/100g water at 25°C (equivalent to 3,800 mg/L) [1], making it unsuitable for applications requiring complete precipitation or removal of trace nickel from solution. This three-order-of-magnitude difference in solubility dictates the choice of precursor for applications requiring high-purity isolation or wastewater treatment compliance.

Precipitation Purification Synthesis

Morphology Control via Anion Selection: Nickel Oxalate Dihydrate Nanostructures from Different Nickel Salts

The morphology of nickel oxalate dihydrate can be systematically tuned from non-uniform sheets and ribbons (at lower temperatures) to nanorods (at higher temperatures) and further to dandelion-like 3D nanostructures by changing the starting nickel salt anion (nitrate, acetate, chloride, or sulfate) [1]. Field emission SEM analysis revealed that nanorods produced under optimized conditions measure approximately 3 μm in length, while dandelion-like nanostructures exhibit an average diameter of around 10 μm [1]. This morphological versatility is not achievable with direct hydroxide or carbonate precipitation routes, which typically yield spherical or irregular particles.

Nanostructure synthesis Morphology control Precursor engineering

Battery Cathode Precursor Performance: Oxalate vs. Hydroxide Coprecipitation for NMC811

Oxalate coprecipitation for NMC811 precursor synthesis demonstrates a pronounced 'memory effect,' where lamella thickness set during precipitation (∼200 nm at 2 M concentration; ∼400 nm at 0.2 M) persists through calcination, directly influencing final cathode performance [1]. Materials synthesized at 2 M metal concentration for 24 h exhibited the highest specific capacity and excellent capacity retention across a wide range of C-rates, while lower concentrations or shorter times yielded inferior performance with reduced capacity and greater fading [1]. In contrast, hydroxide coprecipitation routes often require tighter pH control and yield spherical particles with less morphological persistence.

Lithium-ion battery NMC811 cathode Coprecipitation

Structural Ordering and Crystallinity: Influence of Synthesis Parameters on Nickel Oxalate Dihydrate

The degree of structural disorder in nickel oxalate dihydrate (space group C2/c) can be systematically tuned via synthesis conditions [1]. Rietveld refinement of X-ray powder diffraction data revealed that excess oxalate ions, weak-alkaline pH, and elevated temperature promote ordering of the monoclinic structure, reducing disorder and sharpening diffraction peaks [1]. This controllable crystallinity is not readily achieved with nickel formate dihydrate, whose decomposition pathway yields an amorphous intermediate before forming Ni/NiO [2].

Crystal structure Disorder X-ray diffraction

Available Purity Grades: Nickel Oxalate Dihydrate vs. Technical Grade Nickel Salts

Commercially available nickel oxalate dihydrate is offered in purities ranging from ≥99.0% to ≥99.999% (metals basis) , with specified trace metal limits including Zn ≤0.003%, Fe ≤0.005%, Co ≤0.2%, and Cu ≤0.005% for technical grades . In comparison, technical-grade nickel acetate typically contains higher levels of cobalt and iron contaminants due to co-precipitation limitations during manufacturing. The availability of ultra-high purity grades (99.999% metals basis) makes nickel oxalate dihydrate the preferred precursor for applications demanding stringent trace metal control, such as semiconductor or advanced battery materials.

Purity Trace metals Procurement

Optimal Use Cases for Nickel Oxalate Dihydrate (CAS 20543-06-0) Based on Quantified Differentiation


High-Purity Nickel Oxide (NiO) Catalyst and Electronic Material Synthesis

For applications requiring stoichiometric NiO with controlled particle size and minimal carbon residue, nickel oxalate dihydrate is the preferred precursor. Its well-defined two-step thermal decomposition with activation energies of 171.1 ± 4.2 kJ/mol and 174.4 ± 8.1 kJ/mol in air enables precise calcination profiling to yield NiO with predictable surface area and crystallite size [1]. Unlike nickel acetate, which can leave carbonaceous impurities, the oxalate ligand decomposes cleanly to CO and CO₂, leaving behind high-purity oxide suitable for catalysis, gas sensors, and electronic ceramics.

NMC811 Cathode Precursor via Oxalate Coprecipitation

Nickel oxalate dihydrate serves as the foundational nickel source for coprecipitating Ni-rich NMC811 oxalate precursors. The 'memory effect' demonstrated in recent studies—where lamella thickness set during precipitation (~200 nm at 2 M metal concentration) persists through calcination—allows manufacturers to engineer cathode microstructures that deliver superior rate capability and cycling stability [2]. This level of morphological control is not achievable with hydroxide coprecipitation routes, making oxalate-derived precursors the superior choice for high-performance EV battery cathodes.

Quantitative Nickel Precipitation and Wastewater Treatment

The extremely low aqueous solubility of nickel oxalate dihydrate (0.3 mg/L at 18°C) makes it the reagent of choice for quantitative precipitation of nickel from process streams, analytical solutions, and industrial wastewater. Unlike nickel acetate (solubility ~3,800 mg/L) [3], the oxalate salt enables >99.9% nickel recovery in a single precipitation step, ensuring regulatory compliance and enabling nickel recycling in hydrometallurgical operations.

Morphology-Controlled Nanostructured NiO and Ni(OH)₂ for Adsorption and Electrochemistry

Researchers requiring 1D nanorods or 3D dandelion-like NiO/Ni(OH)₂ architectures for heavy metal adsorption (Cd²⁺, Pb²⁺) [4] or supercapacitor electrodes should select nickel oxalate dihydrate as the precursor. By varying the starting nickel salt anion (nitrate, acetate, chloride, sulfate) and solvothermal conditions, the morphology can be tuned from sheets to nanorods (~3 μm length) to dandelion-like spheres (~10 μm diameter) [4]. This tunability is a direct consequence of the oxalate ligand's coordination chemistry and is not shared by hydroxide or carbonate precursors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nickel oxalate dihydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.